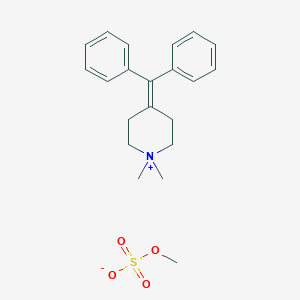

Diphemanil methyl sulfate

Beschreibung

DIPHEMANIL METHYLSULFATE is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1982.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

4-benzhydrylidene-1,1-dimethylpiperidin-1-ium;methyl sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N.CH4O4S/c1-21(2)15-13-19(14-16-21)20(17-9-5-3-6-10-17)18-11-7-4-8-12-18;1-5-6(2,3)4/h3-12H,13-16H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BREMLQBSKCSNNH-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC(=C(C2=CC=CC=C2)C3=CC=CC=C3)CC1)C.COS(=O)(=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022948 |

Source

|

| Record name | Diphemanil methylsulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62-97-5 |

Source

|

| Record name | Diphemanil methyl sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphemanil methylsulfate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000062975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphemanil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41725 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diphemanil methylsulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphemanil metilsulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.503 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHEMANIL METHYLSULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2ZG23MGYI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Diphemanil Methylsulfate: A Technical Guide to its Primary Receptor Target

For Immediate Release

[CITY, STATE] – [Date] – This technical guide provides a comprehensive overview of the primary receptor target of Diphemanil methylsulfate, a quaternary ammonium anticholinergic agent. The information is intended for researchers, scientists, and drug development professionals engaged in pharmacological and related studies.

Executive Summary

Diphemanil methylsulfate functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1][2][3][4] By blocking the action of the endogenous neurotransmitter acetylcholine, it effectively inhibits parasympathetic nerve stimulation.[1][4] While it is understood to act on the family of muscarinic receptors, literature suggests a primary interaction with the M3 muscarinic receptor subtype .[1] This guide synthesizes the available information on its mechanism of action, details the experimental protocols for receptor binding assays, and illustrates the relevant signaling pathways.

Primary Receptor Target and Mechanism of Action

Diphemanil methylsulfate is classified as a muscarinic receptor antagonist.[1][2][3][4] Its therapeutic effects, such as reducing secretions and smooth muscle spasms, are achieved by competitively blocking the binding of acetylcholine to muscarinic receptors on effector cells.[1][4] This antagonism is not absolute and the degree of effect is dependent on the concentration of the drug.

Quantitative Data on Receptor Binding Affinity

A thorough review of the scientific literature did not yield specific quantitative binding data, such as inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50), for Diphemanil methylsulfate across the M1, M2, M3, M4, and M5 muscarinic receptor subtypes. To provide a framework for the type of data required for a complete receptor selectivity profile, the following table structure is presented. Future research would be necessary to populate this table with experimental values for Diphemanil methylsulfate.

| Receptor Subtype | Radioligand | Tissue/Cell Line | Inhibition Constant (Ki) [nM] | Reference |

| M1 | e.g., [³H]-Pirenzepine | e.g., Human recombinant | Data not available | |

| M2 | e.g., [³H]-AF-DX 384 | e.g., Human recombinant | Data not available | |

| M3 | e.g., [³H]-4-DAMP | e.g., Human recombinant | Data not available | |

| M4 | e.g., [³H]-Himbacine | e.g., Human recombinant | Data not available | |

| M5 | e.g., [³H]-NMS | e.g., Human recombinant | Data not available |

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinities for compounds like Diphemanil methylsulfate is typically achieved through competitive radioligand binding assays. The following is a generalized protocol that would be employed to determine the Ki values for Diphemanil methylsulfate at each muscarinic receptor subtype.

Objective

To determine the binding affinity (Ki) of Diphemanil methylsulfate for the human M1, M2, M3, M4, and M5 muscarinic acetylcholine receptors.

Materials

-

Cell Membranes: Membranes from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: A subtype-selective or non-selective muscarinic antagonist radiolabeled with tritium ([³H]) or iodine ([¹²⁵I]) (e.g., [³H]-N-Methylscopolamine, [³H]-Pirenzepine for M1, [³H]-AF-DX 384 for M2, [³H]-4-DAMP for M3).

-

Test Compound: Diphemanil methylsulfate.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity muscarinic antagonist (e.g., Atropine).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Filtration Apparatus: A cell harvester to separate bound and free radioligand.

-

Scintillation Counter: To measure radioactivity.

Methodology

-

Membrane Preparation:

-

Homogenize cells expressing the specific muscarinic receptor subtype in cold assay buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in fresh assay buffer to a specific protein concentration.

-

-

Competitive Binding Assay:

-

In a 96-well plate, add a constant concentration of the radioligand to each well.

-

Add increasing concentrations of Diphemanil methylsulfate to the appropriate wells.

-

For total binding, add only the radioligand and assay buffer.

-

For non-specific binding, add the radioligand and a saturating concentration of the non-labeled antagonist (e.g., Atropine).

-

Add the prepared cell membranes to each well to initiate the binding reaction.

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the membranes with the bound radioligand.

-

Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

-

Quantification:

-

Place the filter discs into scintillation vials with scintillation fluid.

-

Measure the radioactivity in each vial using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the Diphemanil methylsulfate concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of Diphemanil methylsulfate that inhibits 50% of the specific radioligand binding) from the competition curve using non-linear regression analysis.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Signaling Pathways

Diphemanil methylsulfate, as a muscarinic antagonist, blocks the signaling pathways initiated by acetylcholine. The primary target, the M3 receptor, is a Gq-coupled receptor.

Figure 1. M3 Muscarinic Receptor Signaling Pathway Blockade.

The diagram above illustrates the Gq-coupled signaling cascade initiated by acetylcholine binding to the M3 receptor. Diphemanil methylsulfate competitively antagonizes acetylcholine at this receptor, thereby inhibiting the downstream signaling events that lead to cellular responses such as smooth muscle contraction and glandular secretion.

Figure 2. Radioligand Binding Assay Workflow.

This flowchart outlines the key steps involved in a competitive radioligand binding assay to determine the binding affinity of a compound like Diphemanil methylsulfate for its target receptor.

Conclusion

Diphemanil methylsulfate is a muscarinic receptor antagonist with a primary, though not fully quantified, selectivity for the M3 subtype. Its mechanism of action involves the competitive inhibition of acetylcholine, leading to the attenuation of parasympathetic responses. While direct quantitative binding data across all muscarinic receptor subtypes is currently lacking in the public literature, the established methodologies of radioligand binding assays provide a clear path for obtaining this crucial information. Further research to delineate the complete binding profile of Diphemanil methylsulfate will be invaluable for a more precise understanding of its pharmacology and for the development of more selective therapeutic agents.

References

- 1. Antagonist binding properties of five cloned muscarinic receptors expressed in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antagonist binding profiles of five cloned human muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Muscarinic receptors: what we know - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of three muscarinic receptor subtypes in rat lung using binding studies with selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Diphemanil Methylsulfate: An In Vitro Technical Guide to its Muscarinic Antagonist Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Diphemanil Methylsulfate and Muscarinic Receptors

Diphemanil methylsulfate is a competitive antagonist at muscarinic acetylcholine receptors, which are G-protein coupled receptors (GPCRs) integral to the parasympathetic nervous system.[1] These receptors are classified into five subtypes (M1-M5), each with distinct tissue distribution and signaling pathways.

-

M1, M3, and M5 receptors typically couple through Gαq/11 proteins, activating phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and activation of protein kinase C (PKC).

-

M2 and M4 receptors primarily couple through Gαi/o proteins, inhibiting adenylyl cyclase, which decreases cyclic adenosine monophosphate (cAMP) levels, and modulating ion channels.

The therapeutic and side-effect profile of a muscarinic antagonist is determined by its affinity and selectivity for these receptor subtypes. Therefore, a thorough in vitro characterization is a critical step in drug development.

Quantitative Data Summary

A comprehensive understanding of the binding affinity and functional potency of diphemanil methylsulfate at each muscarinic receptor subtype is essential. The following tables provide a structured template for summarizing such quantitative data. Note: Specific experimental values for diphemanil methylsulfate are not consistently available in publicly accessible literature; these tables serve as a template for data organization.

Table 1: Receptor Binding Affinity of Diphemanil Methylsulfate at Human Muscarinic Receptor Subtypes

| Receptor Subtype | Radioligand | Kᵢ (nM) | Hill Slope (n_H) | Assay Conditions |

| M1 | [³H]-NMS | CHO or HEK293 cells, 25°C | ||

| M2 | [³H]-NMS | CHO or HEK293 cells, 25°C | ||

| M3 | [³H]-NMS | CHO or HEK293 cells, 25°C | ||

| M4 | [³H]-NMS | CHO or HEK293 cells, 25°C | ||

| M5 | [³H]-NMS | CHO or HEK293 cells, 25°C | ||

| Kᵢ (Inhibition Constant) is a measure of the binding affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher binding affinity. | ||||

| [³H]-NMS (N-methylscopolamine) is a commonly used non-selective muscarinic antagonist radioligand. |

Table 2: Functional Antagonism of Diphemanil Methylsulfate at Human Muscarinic Receptor Subtypes

| Receptor Subtype | Agonist | Functional Assay | IC₅₀ (nM) | pA₂ | Schild Slope |

| M1 | Carbachol | Calcium Mobilization | |||

| M2 | Carbachol | cAMP Inhibition | |||

| M3 | Carbachol | Calcium Mobilization | |||

| M4 | Carbachol | cAMP Inhibition | |||

| M5 | Carbachol | Calcium Mobilization | |||

| IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an antagonist that inhibits the response to an agonist by 50%. | |||||

| pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. It is a measure of antagonist potency. | |||||

| A Schild slope of 1 is indicative of competitive antagonism. |

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to characterize a muscarinic antagonist such as diphemanil methylsulfate.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity (Kᵢ) of a compound for a specific receptor subtype. These assays involve the competition between the unlabeled test compound (diphemanil methylsulfate) and a radiolabeled ligand for binding to the receptor.

3.1.1. Membrane Preparation

-

Cell Culture: Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing one of the human muscarinic receptor subtypes (M1-M5).

-

Harvesting: Harvest cells when they reach 80-90% confluency.

-

Homogenization: Resuspend the cell pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize using a Dounce or Polytron homogenizer.

-

Centrifugation: Centrifuge the homogenate at low speed (e.g., 500 x g for 10 minutes) to remove nuclei and cellular debris.

-

Membrane Pelleting: Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes) to pellet the cell membranes.

-

Washing and Storage: Wash the membrane pellet with fresh buffer and resuspend in a suitable buffer for storage at -80°C. Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

3.1.2. Competitive Binding Assay Protocol

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Radioligand and cell membranes.

-

Non-specific Binding (NSB): Radioligand, cell membranes, and a high concentration of a non-labeled, potent muscarinic antagonist (e.g., 10 µM atropine).

-

Competition: Radioligand, cell membranes, and varying concentrations of diphemanil methylsulfate.

-

-

Incubation: Incubate the plate at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Termination: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Rapidly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

3.1.3. Data Analysis

-

Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

-

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the diphemanil methylsulfate concentration.

-

Determine IC₅₀: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value.

-

Calculate Kᵢ: Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Functional Assays

Functional assays measure the ability of an antagonist to inhibit the cellular response induced by an agonist.

3.2.1. Calcium Mobilization Assay (for M1, M3, M5 Receptors)

-

Cell Plating: Plate cells expressing the M1, M3, or M5 receptor subtype in a 96-well black-walled, clear-bottom plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's protocol.

-

Compound Addition: Add varying concentrations of diphemanil methylsulfate to the wells and incubate for a predetermined time.

-

Agonist Stimulation: Add a fixed concentration of a muscarinic agonist (e.g., carbachol, typically the EC₈₀ concentration) to all wells.

-

Signal Detection: Measure the change in fluorescence intensity using a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Data Analysis: Generate concentration-response curves for diphemanil methylsulfate's inhibition of the agonist-induced calcium signal and determine the IC₅₀ value.

3.2.2. cAMP Inhibition Assay (for M2, M4 Receptors)

-

Cell Treatment: Treat cells expressing the M2 or M4 receptor subtype with varying concentrations of diphemanil methylsulfate.

-

Adenylyl Cyclase Stimulation: Stimulate adenylyl cyclase with forskolin.

-

Agonist Addition: Add a fixed concentration of a muscarinic agonist (e.g., carbachol) to inhibit the forskolin-stimulated cAMP production.

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Data Analysis: Determine the IC₅₀ of diphemanil methylsulfate for the reversal of agonist-induced inhibition of cAMP production.

3.2.3. Schild Analysis for Determining pA₂

To determine the pA₂ value and confirm the mechanism of antagonism (competitive vs. non-competitive), a Schild analysis is performed.[2]

-

Agonist Dose-Response Curves: Generate full concentration-response curves for a muscarinic agonist (e.g., carbachol) in the absence and presence of several fixed concentrations of diphemanil methylsulfate.

-

Dose Ratio Calculation: For each concentration of diphemanil methylsulfate, calculate the dose ratio (DR), which is the ratio of the agonist EC₅₀ in the presence of the antagonist to the agonist EC₅₀ in the absence of the antagonist.

-

Schild Plot Construction: Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of diphemanil methylsulfate on the x-axis.

-

pA₂ and Slope Determination: Perform a linear regression on the Schild plot. The x-intercept is the pA₂ value. A slope that is not significantly different from 1.0 indicates competitive antagonism.

Visualizations

Signaling Pathways

Caption: Muscarinic Receptor G-protein Signaling Pathways.

Experimental Workflows

Caption: In Vitro Assay Workflows.

Conclusion

The in vitro characterization of diphemanil methylsulfate as a muscarinic antagonist requires a systematic approach employing both radioligand binding and functional assays. The protocols and data presentation formats outlined in this guide provide a robust framework for determining its affinity and potency at each of the five muscarinic receptor subtypes. While existing literature suggests a preference for the M3 receptor, comprehensive quantitative data from standardized in vitro assays are necessary to fully elucidate its selectivity profile and to better predict its therapeutic potential and possible side effects. The application of these detailed methodologies will enable researchers to generate high-quality, comparable data, contributing to a more complete understanding of the pharmacology of diphemanil methylsulfate.

References

Pharmacological Profile of Diphemanil Methylsulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphemanil methylsulfate is a quaternary ammonium anticholinergic agent with a history of use in conditions characterized by hypersecretion and smooth muscle spasm. As a muscarinic receptor antagonist, it competitively inhibits the action of acetylcholine, a key neurotransmitter of the parasympathetic nervous system. This technical guide provides a comprehensive overview of the pharmacological profile of Diphemanil methylsulfate, summarizing its mechanism of action, pharmacodynamics, and pharmacokinetics. This document is intended to serve as a resource for researchers and professionals involved in drug development and pharmacological sciences by presenting available data, outlining relevant experimental methodologies, and visualizing its mechanism of action.

Introduction

Diphemanil methylsulfate, also known as Prantal, is a synthetic anticholinergic compound.[1] Structurally, it is a quaternary ammonium salt, a characteristic that influences its absorption and distribution.[2] Its primary therapeutic effects stem from its ability to block muscarinic acetylcholine receptors, leading to a reduction in glandular secretions and smooth muscle contractility.[3][4] Historically, it has been utilized in the management of peptic ulcers and hyperhidrosis.[1] This guide delves into the technical aspects of its pharmacology to provide a detailed understanding for scientific and research applications.

Mechanism of Action & Pharmacodynamics

The antagonism of M3 receptors, located on smooth muscle cells and glandular tissue, is believed to be the primary mechanism for its therapeutic effects.[6] Blockade of these receptors leads to:

-

Reduced Gastric Acid Secretion: Inhibition of acetylcholine's stimulatory effect on parietal cells in the stomach.

-

Decreased Salivation and Sweat Production: Blockade of muscarinic receptors in the salivary and sweat glands.[4]

-

Smooth Muscle Relaxation: Antagonism of acetylcholine-induced contraction in the gastrointestinal tract, bronchioles, and other smooth muscles.[3]

Some anticholinergic agents, particularly quaternary ammonium compounds, can also exhibit ganglionic blocking activity by acting on nicotinic acetylcholine receptors in autonomic ganglia. However, specific quantitative data on the ganglionic blocking potency of Diphemanil methylsulfate is not well-documented in the available literature.

Signaling Pathway

The binding of acetylcholine to M1, M3, and M5 muscarinic receptors typically activates a Gq/11 G-protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately results in a physiological response, such as smooth muscle contraction or glandular secretion. Diphemanil methylsulfate, by blocking the receptor, inhibits this signaling pathway.

Pharmacokinetics

The pharmacokinetic profile of Diphemanil methylsulfate has been evaluated in healthy adults and infants. As a quaternary ammonium compound, its absorption from the gastrointestinal tract is generally poor.

Quantitative Pharmacokinetic Data

| Parameter | Adult (Oral)[7] | Infant (Oral)[8][9] |

| Dose | Not specified | 3 mg/kg |

| Time to Peak Plasma Concentration (tmax) | 2 to 4 hours | 3.9 ± 2.3 hours |

| Mean Half-life (t½) | 8.35 hours | 8.6 ± 2.4 hours |

| Urinary Recovery (48h) | 0.6 to 7.4% of dose | Not reported |

| Renal Clearance | Not reported | High (0.3 L/h/kg) |

Data are presented as mean ± standard deviation where available.

The low urinary recovery of the parent drug suggests low bioavailability.[7] The high renal clearance observed in infants suggests that the drug is excreted by both glomerular filtration and tubular secretion.[9]

Experimental Protocols

Detailed experimental protocols from the original studies on Diphemanil methylsulfate are not extensively available. However, based on standard pharmacological techniques, the following methodologies are relevant for assessing its pharmacological profile.

Radioreceptor Binding Assay for Muscarinic Receptor Affinity

This assay is used to determine the binding affinity of a compound to specific receptors.

Methodology:

-

Receptor Source: A tissue homogenate rich in muscarinic receptors (e.g., rodent brain, smooth muscle) or a cell line recombinantly expressing a specific muscarinic receptor subtype is prepared.

-

Radioligand: A radiolabeled antagonist with high affinity for muscarinic receptors (e.g., [³H]-N-methylscopolamine) is used.

-

Competition: The receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (Diphemanil methylsulfate).

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: The receptor-bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

-

Detection: The radioactivity trapped on the filters is quantified using a scintillation counter.

-

Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the drug that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

In Vitro Smooth Muscle Contraction Assay

This functional assay measures the ability of an antagonist to inhibit agonist-induced smooth muscle contraction.

Methodology:

-

Tissue Preparation: A strip of smooth muscle tissue (e.g., guinea pig ileum, bladder detrusor) is isolated and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated.

-

Tension Recording: The muscle strip is connected to an isometric force transducer to record changes in tension.

-

Agonist-Induced Contraction: A cumulative concentration-response curve is generated for a muscarinic agonist (e.g., carbachol, acetylcholine) to establish a baseline contractile response.

-

Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of Diphemanil methylsulfate for a predetermined period.

-

Repeat Agonist Curve: The concentration-response curve for the agonist is repeated in the presence of Diphemanil methylsulfate.

-

Data Analysis: The rightward shift of the agonist concentration-response curve is used to determine the potency of the antagonist, often expressed as a pA2 value. A reduction in the maximum response to the agonist can indicate non-competitive antagonism.

Quantification in Biological Matrices

While older studies utilized gas-exchange chromatography, a more modern and sensitive method for quantifying Diphemanil methylsulfate in plasma is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Methodology:

-

Sample Preparation: Plasma samples are treated to precipitate proteins (e.g., with acetonitrile) and extract the drug. An internal standard is added for accurate quantification.

-

Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system. The drug is separated from other plasma components on a reversed-phase column.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is set to monitor specific mass-to-charge (m/z) transitions for Diphemanil methylsulfate and the internal standard, providing high selectivity and sensitivity.

-

Quantification: A calibration curve is constructed using standards of known concentrations to determine the concentration of Diphemanil methylsulfate in the unknown samples.

Adverse Effects & Toxicology

The adverse effects of Diphemanil methylsulfate are primarily extensions of its anticholinergic properties. These can include:

Due to its quaternary ammonium structure, Diphemanil methylsulfate is less likely to cross the blood-brain barrier compared to tertiary amine anticholinergics, potentially resulting in a lower incidence of central nervous system side effects such as confusion or delirium.

Conclusion

Diphemanil methylsulfate is a peripherally acting muscarinic antagonist with established anticholinergic effects. Its pharmacological profile is characterized by the inhibition of smooth muscle contraction and glandular secretion, primarily through the blockade of M3 muscarinic receptors. Its pharmacokinetic properties are influenced by its quaternary ammonium structure, leading to poor oral absorption. While quantitative data on its receptor binding affinity and dose-response relationships are limited in the contemporary scientific literature, the established methodologies outlined in this guide provide a framework for further investigation. This technical guide serves as a foundational resource for researchers and professionals, summarizing the core pharmacological characteristics of Diphemanil methylsulfate and highlighting areas where further research could provide a more complete understanding of its molecular interactions and therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Trospium chloride: an anticholinergic quaternary ammonium compound for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative quantitative studies on cholinolytic agents. I. Atropine and methylatropine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Universal Pharmacological-Based List of Drugs with Anticholinergic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 6. asdlib.org [asdlib.org]

- 7. Comparative quantitative studies on cholinolytics. 3. The action of propanteline, methanteline, oxyphenonium and diphemanil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. Trospium chloride: an update on a quaternary anticholinergic for treatment of urge urinary incontinence - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Anticholinergic Properties of Diphemanil Methylsulfate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mechanism of Action

Diphemanil methylsulfate exerts its pharmacological effects by competitively blocking the binding of the neurotransmitter acetylcholine (ACh) to muscarinic receptors.[1] As a quaternary ammonium salt, its structure contributes to its peripheral selectivity and reduced ability to cross the blood-brain barrier. The primary therapeutic actions of Diphemanil methylsulfate are a consequence of its antagonism at M3 muscarinic receptors, which are predominantly located on smooth muscle cells and glandular tissues.

Muscarinic Receptor Antagonism

By binding to muscarinic receptors without activating them, Diphemanil methylsulfate prevents ACh-mediated downstream signaling. This leads to a range of physiological effects, including:

-

Relaxation of Smooth Muscle: Inhibition of M3 receptors in the gastrointestinal tract, bronchioles, and other organs leads to muscle relaxation.

-

Reduced Glandular Secretion: Blockade of M3 receptors in salivary, sweat, and gastric glands results in decreased secretions.

Data Presentation

Specific quantitative data on the binding affinity (Ki) or functional inhibitory concentration (IC50) of Diphemanil methylsulfate for muscarinic receptor subtypes are not extensively reported in publicly accessible literature. However, pharmacokinetic data from a study in healthy male volunteers provides some insight into its absorption and elimination characteristics.[2] For comparative context, representative binding affinities for other common anticholinergic agents are included.

| Parameter | Value | Species | Reference |

| Pharmacokinetics of Diphemanil Methylsulfate (Oral Administration) | |||

| Time to Maximum Concentration (tmax) | 2 to 4 hours | Human | [2] |

| Mean Half-life (t½) | 8.35 hours | Human | [2] |

| Urinary Recovery (48h) | 0.6 to 7.4% of administered dose | Human | [2] |

| Comparative Muscarinic Receptor Affinities (pKi) | |||

| Atropine | |||

| M1 Receptor | 8.9 - 9.2 | Various | |

| M2 Receptor | 9.0 - 9.3 | Various | |

| M3 Receptor | 9.1 - 9.4 | Various | |

| M4 Receptor | 8.9 - 9.2 | Various | |

| M5 Receptor | 8.8 - 9.1 | Various | |

| Ipratropium | |||

| M1 Receptor | 8.9 | Human | |

| M2 Receptor | 9.1 | Human | |

| M3 Receptor | 9.3 | Human |

Note: The comparative pKi values are provided as a general reference and are compiled from various sources. The absence of specific binding data for Diphemanil methylsulfate highlights a gap in the current publicly available research.

Experimental Protocols

The following protocols describe standard methodologies used to characterize the anticholinergic properties of a compound like Diphemanil methylsulfate.

Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol outlines a competitive binding assay to determine the inhibition constant (Ki) of a test compound for a specific muscarinic receptor subtype.

4.1.1 Materials

-

Receptor Source: Cell membranes from a stable cell line expressing a single human muscarinic receptor subtype (e.g., CHO-K1 cells expressing M3 receptors).

-

Radioligand: A high-affinity muscarinic antagonist radiolabeled with tritium, such as [³H]-N-methylscopolamine ([³H]-NMS).

-

Non-specific Binding Control: A high concentration of a non-labeled, potent muscarinic antagonist (e.g., 1 µM atropine).

-

Test Compound: Diphemanil methylsulfate, prepared in a series of dilutions.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Scintillation Cocktail.

-

Glass fiber filters.

-

Filtration apparatus (cell harvester).

-

Scintillation counter.

4.1.2 Procedure

-

Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Radioligand and membrane preparation.

-

Non-specific Binding: Radioligand, membrane preparation, and the non-specific binding control (atropine).

-

Competitive Binding: Radioligand, membrane preparation, and varying concentrations of Diphemanil methylsulfate.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

4.1.3 Data Analysis

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + ([L]/Kd))

-

Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

-

Functional Antagonism Assay (Schild Analysis)

This protocol determines the potency of a competitive antagonist (pA2 value) by measuring its ability to shift the concentration-response curve of an agonist.

4.2.1 Materials

-

Isolated Tissue Preparation: A smooth muscle tissue known to express the target muscarinic receptor, such as guinea pig ileum or trachea, mounted in an organ bath.

-

Physiological Salt Solution (PSS): e.g., Krebs-Henseleit solution, aerated with 95% O₂ / 5% CO₂ and maintained at 37°C.

-

Agonist: A stable muscarinic agonist, such as carbachol or acetylcholine.

-

Antagonist: Diphemanil methylsulfate.

-

Data Acquisition System: To record isometric contractions of the tissue.

4.2.2 Procedure

-

Tissue Equilibration: Allow the mounted tissue to equilibrate in the organ bath under a resting tension until a stable baseline is achieved.

-

Control Agonist Concentration-Response Curve: Cumulatively add the agonist to the organ bath in increasing concentrations and record the contractile response to generate a control concentration-response curve.

-

Washout: Thoroughly wash the tissue with PSS to return to the baseline resting tension.

-

Antagonist Incubation: Add a known concentration of Diphemanil methylsulfate to the organ bath and allow it to incubate with the tissue for a predetermined time (e.g., 30-60 minutes).

-

Second Agonist Concentration-Response Curve: In the continued presence of the antagonist, generate a second agonist concentration-response curve.

-

Repeat: Repeat steps 3-5 with increasing concentrations of the antagonist.

4.2.3 Data Analysis

-

For each concentration of the antagonist, calculate the dose ratio (r), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

-

Construct a Schild plot by plotting log(r-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist on the x-axis.

-

The pA2 value is the x-intercept of the Schild plot, which represents the negative logarithm of the antagonist concentration that produces a dose ratio of 2.[3][4][5][6][7] A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.[3][4][7]

Visualization of Signaling Pathways and Workflows

M3 Muscarinic Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway initiated by the activation of the M3 muscarinic receptor and the point of inhibition by Diphemanil methylsulfate.

Caption: M3 Muscarinic Receptor Signaling Cascade and Point of Antagonism by Diphemanil Methylsulfate.

Experimental Workflow for Radioligand Binding Assay

The following diagram outlines the key steps in a competitive radioligand binding assay to determine the binding affinity of a test compound.

Caption: Workflow for a Competitive Radioligand Binding Assay.

Logical Relationship for Schild Analysis

The following diagram illustrates the logical flow and relationship of components in a Schild analysis for determining the pA2 value of a competitive antagonist.

Caption: Logical Flow of a Schild Analysis for Competitive Antagonism.

References

- 1. Anticholinergic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of diphemanil methylsulphate in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological characterization of muscarinic receptor subtypes mediating vasoconstriction of human umbilical vein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]

- 5. A quantitative study of the effects of some muscarinic antagonists on the guinea-pig olfactory cortex slice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. derangedphysiology.com [derangedphysiology.com]

- 7. Schild equation - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Diphemanil Methylsulfate for Basic Research in Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphemanil methylsulfate is a quaternary ammonium anticholinergic agent that functions as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1][2][3][4] Primarily targeting the M3 receptor subtype, it effectively blocks the action of acetylcholine, a key neurotransmitter in the parasympathetic nervous system.[1] This antagonism leads to a reduction in glandular secretions and the relaxation of smooth muscle.[5] Consequently, Diphemanil methylsulfate has been investigated for its therapeutic potential in conditions characterized by hypersecretion and smooth muscle spasms. This technical guide provides a comprehensive overview of its pharmacological profile, mechanism of action, and detailed protocols for its investigation in a basic research setting.

Core Pharmacology and Mechanism of Action

Diphemanil methylsulfate is a synthetic antimuscarinic agent.[2] Its primary mechanism of action is the competitive antagonism of acetylcholine at muscarinic receptors.[5] While it is known to act on various muscarinic receptors, it is reported to have a principal binding action on the M3 receptor subtype.[1]

The M3 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that, upon activation by acetylcholine, couples to the Gq alpha subunit. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway ultimately leads to various physiological responses, including smooth muscle contraction and glandular secretion.

By competitively binding to the M3 receptor, Diphemanil methylsulfate prevents acetylcholine from initiating this cascade, thereby inhibiting downstream signaling and the associated physiological effects.

Quantitative Pharmacological Data

| Antagonist | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) |

| Atropine | 1.1 | 1.7 | 1.4 | 1.1 | 1.7 |

| Ipratropium | 2.0 | 3.3 | 1.7 | 2.0 | 2.5 |

| Tiotropium | 1.8 | 3.5 | 0.6 | 1.3 | 2.2 |

| Darifenacin | 13 | 68 | 4.5 | 50 | 25 |

| Pirenzepine | 16 | 430 | 240 | 110 | 320 |

Note: The data in this table is for comparative purposes and represents typical values from various sources. Actual values may vary depending on the experimental conditions.

Signaling Pathway

The following diagram illustrates the signaling pathway of the M3 muscarinic receptor and the inhibitory action of Diphemanil methylsulfate.

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptors

This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of Diphemanil methylsulfate for a specific muscarinic receptor subtype.

Experimental Workflow:

Detailed Methodology:

-

Materials:

-

Cell membranes from a stable cell line expressing a single human muscarinic receptor subtype (e.g., CHO-K1 cells expressing M1, M2, M3, M4, or M5).

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

-

Diphemanil methylsulfate.

-

Non-specific binding control: Atropine (1 µM).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and counter.

-

-

Procedure:

-

Prepare serial dilutions of Diphemanil methylsulfate in assay buffer.

-

In a 96-well plate, add in triplicate:

-

Total Binding: Assay buffer, [³H]-NMS (at a concentration near its Kd), and cell membranes.

-

Non-specific Binding: Atropine (1 µM), [³H]-NMS, and cell membranes.

-

Competition: Diphemanil methylsulfate (at varying concentrations), [³H]-NMS, and cell membranes.

-

-

Incubate the plate at room temperature for 60-90 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the Diphemanil methylsulfate concentration.

-

Determine the IC50 value (the concentration of Diphemanil methylsulfate that inhibits 50% of specific [³H]-NMS binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: Calcium Mobilization

This assay measures the ability of Diphemanil methylsulfate to inhibit agonist-induced increases in intracellular calcium in cells expressing the M3 receptor.

Experimental Workflow:

Detailed Methodology:

-

Materials:

-

HEK293 cells stably expressing the human M3 muscarinic receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pluronic F-127.

-

Probenecid.

-

Diphemanil methylsulfate.

-

Muscarinic agonist (e.g., Carbachol).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Fluorescence microplate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

-

-

Procedure:

-

Seed the M3-expressing cells in a 96-well black-walled, clear-bottom plate and culture overnight.

-

Prepare a dye loading solution containing Fluo-4 AM, Pluronic F-127, and probenecid in assay buffer.

-

Remove the culture medium and add the dye loading solution to the cells. Incubate for 45-60 minutes at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Add serial dilutions of Diphemanil methylsulfate to the wells and pre-incubate for 15-30 minutes.

-

Place the plate in the fluorescence reader and measure baseline fluorescence.

-

Inject the muscarinic agonist (at a concentration that elicits a submaximal response, e.g., EC80) and immediately begin recording fluorescence intensity over time.

-

-

Data Analysis:

-

Calculate the change in fluorescence (peak - baseline) for each well.

-

Plot the percentage of inhibition of the agonist response against the logarithm of the Diphemanil methylsulfate concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Conclusion

Diphemanil methylsulfate serves as a valuable pharmacological tool for the study of muscarinic M3 receptor function. Its properties as a quaternary ammonium compound also make it an interesting subject for studies on drug absorption and distribution. The experimental protocols provided in this guide offer a robust framework for characterizing the binding and functional activity of Diphemanil methylsulfate and similar muscarinic antagonists. Further research to elucidate its precise binding affinities across all muscarinic receptor subtypes would provide a more complete understanding of its pharmacological profile and selectivity.

References

An In-depth Technical Guide to the Synthesis and Chemical Properties of Diphemanil Methylsulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphemanil methylsulfate is a quaternary ammonium anticholinergic agent recognized for its therapeutic applications stemming from its action as a muscarinic receptor antagonist. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and mechanism of action. A plausible synthetic pathway is detailed, based on the principles of the Wittig reaction, alongside a summary of its key chemical and pharmacological characteristics. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of anticholinergic compounds.

Chemical Properties

Diphemanil methylsulfate, with the IUPAC name 4-benzhydrylidene-1,1-dimethylpiperidin-1-ium;methyl sulfate, is a quaternary ammonium salt. Its structure confers a permanent positive charge, which influences its absorption and distribution within the body.

| Property | Value |

| Molecular Formula | C₂₁H₂₇NO₄S |

| Molecular Weight | 389.5 g/mol |

| CAS Number | 62-97-5 |

| Appearance | White to off-white solid |

| Solubility | Soluble in water |

Synthesis of Diphemanil Methylsulfate

A definitive, detailed experimental protocol for the synthesis of Diphemanil methylsulfate is not extensively documented in publicly available literature. However, a plausible and chemically sound synthetic route can be proposed based on the well-established Wittig reaction. This multi-step synthesis would involve the preparation of a phosphonium ylide from a piperidine derivative, followed by its reaction with benzophenone.

Proposed Synthetic Pathway

The overall proposed synthesis is a three-step process:

-

N-methylation of 4-Piperidone: Commercially available 4-piperidone is N-methylated to yield 1-methyl-4-piperidone.

-

Quaternization and Halogenation: 1-methyl-4-piperidone is quaternized and subsequently halogenated to form a key intermediate, 1,1-dimethyl-4-halopiperidinium salt.

-

Wittig Reaction: The piperidinium salt is converted to the corresponding phosphonium ylide, which then reacts with benzophenone to yield Diphemanil, followed by counter-ion exchange to give Diphemanil methylsulfate.

Detailed Experimental Protocols (Proposed)

Step 1: Synthesis of 1-Methyl-4-piperidone

-

Reaction: 4-Piperidone is reacted with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base to yield 1-methyl-4-piperidone.

-

Illustrative Protocol: To a solution of 4-piperidone (1 equivalent) in a suitable aprotic solvent (e.g., acetonitrile or DMF), is added a non-nucleophilic base such as potassium carbonate (1.5 equivalents). The mixture is stirred at room temperature, and methyl iodide (1.1 equivalents) is added dropwise. The reaction is then heated to a moderate temperature (e.g., 50-60 °C) and monitored by thin-layer chromatography (TLC) until completion. Upon completion, the reaction mixture is filtered to remove the inorganic salts, and the solvent is removed under reduced pressure. The crude product can be purified by distillation or chromatography.

Step 2: Synthesis of 1,1-Dimethyl-4-oxopiperidinium Iodide

-

Reaction: 1-Methyl-4-piperidone is further methylated (quaternized) using an excess of a methylating agent.

-

Illustrative Protocol: 1-Methyl-4-piperidone (1 equivalent) is dissolved in a polar aprotic solvent like acetone or acetonitrile. An excess of methyl iodide (2-3 equivalents) is added, and the mixture is stirred at room temperature. The quaternary ammonium salt, being less soluble, will precipitate out of the solution over time. The reaction can be left to stir for 24-48 hours to ensure complete conversion. The resulting solid is collected by filtration, washed with cold solvent, and dried under vacuum to yield 1,1-dimethyl-4-oxopiperidinium iodide.

Step 3: Synthesis of Diphemanil Iodide via Wittig Reaction

-

Reaction: This step involves the preparation of the corresponding phosphonium ylide from a precursor, which then reacts with benzophenone. A more direct approach mentioned in the literature is a formal Wittig olefination of benzophenone and 1,1-dimethyl-4-bromopiperidinium methylsulfate. A plausible Wittig-type reaction is outlined below.

-

Illustrative Protocol for Wittig Reagent Preparation: (Chloromethyl)triphenylphosphonium chloride (1 equivalent) is suspended in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). The suspension is cooled to -78 °C, and a strong base such as n-butyllithium (1 equivalent) is added dropwise, leading to the formation of the ylide (a color change is typically observed).

-

Illustrative Protocol for the Wittig Reaction: To the freshly prepared ylide solution at -78 °C, a solution of 1,1-dimethyl-4-oxopiperidinium iodide (1 equivalent) in dry THF is added slowly. The reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography to yield Diphemanil iodide.

Step 4: Counter-ion Exchange to Diphemanil Methylsulfate

-

Reaction: The iodide salt is converted to the methylsulfate salt.

-

Illustrative Protocol: Diphemanil iodide is dissolved in a suitable solvent, and a solution of silver methylsulfate is added. The insoluble silver iodide precipitates out of the solution, which can be removed by filtration. The filtrate containing Diphemanil methylsulfate is then concentrated under reduced pressure to yield the final product.

Mechanism of Action and Signaling Pathway

Diphemanil methylsulfate is a non-selective muscarinic acetylcholine receptor (mAChR) antagonist.[1] It exerts its effects by competitively blocking the binding of the neurotransmitter acetylcholine to these receptors.[2][3] While it acts on various muscarinic receptor subtypes, its therapeutic effects in conditions like peptic ulcers and hyperhidrosis are primarily attributed to its antagonism of the M3 subtype.[3][4][5]

The M3 receptors are G-protein coupled receptors (GPCRs) that, upon activation by acetylcholine, couple to the Gq family of G-proteins. This initiates a signaling cascade that results in the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The elevated intracellular Ca²⁺ levels, along with DAG, activate protein kinase C (PKC). This cascade ultimately leads to various cellular responses, including smooth muscle contraction and glandular secretion.

By blocking the M3 receptor, Diphemanil methylsulfate prevents this signaling cascade, leading to smooth muscle relaxation and a reduction in secretions from glands such as those in the stomach and sweat glands.[2][3]

Visualization of the M3 Receptor Signaling Pathway

Caption: M3 Receptor Signaling Pathway and its Inhibition by Diphemanil Methylsulfate.

Pharmacological Data

Receptor Binding Affinity

| Compound | M₁ Receptor Ki (nM) | M₂ Receptor Ki (nM) | M₃ Receptor Ki (nM) | M₄ Receptor Ki (nM) | M₅ Receptor Ki (nM) |

| Atropine | 1.1 | 5.5 | 1.4 | 1.1 | 2.5 |

| Ipratropium | 2.9 | 2.0 | 1.7 | - | - |

| Darifenacin | 12 | 62 | 5.0 | 45 | 12 |

| Oxybutynin | 3.2 | 100 | 6.3 | - | - |

| Tolterodine | 1.9 | 19 | 2.3 | - | - |

| Note: The data presented in this table are for illustrative purposes and are derived from various literature sources. The absence of data for Diphemanil methylsulfate highlights a gap in the publicly available information. |

Pharmacokinetics

Pharmacokinetic studies in humans have shown that Diphemanil methylsulfate is slowly absorbed after oral administration, with low bioavailability.

| Parameter | Value (in healthy adults) |

| Time to Peak Plasma Concentration (tmax) | 2 to 4 hours[6] |

| Elimination Half-life (t½) | Approximately 8.35 hours[6] |

| Urinary Excretion (48h) | 0.6 to 7.4% of administered dose[6] |

| Bioavailability | Low[6] |

Conclusion

References

- 1. 1-Methyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]

- 2. 4-Piperidone monohydrate, HCl | Benchchem [benchchem.com]

- 3. Alkylation of 4-piperidones; intermediates in the synthesis of reduced 2-pyrindin-6-ones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Sciencemadness Discussion Board - Theoretical Synthesis of 4-Piperidone/Piperidine - Powered by XMB 1.9.11 [sciencemadness.org]

Understanding the Structure-Activity Relationship of Diphemanil Methylsulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Diphemanil Methylsulfate

Diphemanil methylsulfate, chemically known as 4-diphenylmethylene-1,1-dimethylpiperidinium methylsulfate, is a synthetic quaternary ammonium compound.[1][2] As a parasympatholytic agent, it competitively inhibits the action of acetylcholine at muscarinic receptors.[1][3][4] This antagonism leads to a reduction in smooth muscle contraction and glandular secretions, forming the basis for its clinical applications in conditions such as peptic ulcers and hyperhidrosis.[1][5] Being a quaternary ammonium salt, Diphemanil methylsulfate is less likely to cross the blood-brain barrier, which generally results in a lower incidence of central nervous system side effects compared to tertiary amine anticholinergics.[3][4][6]

Mechanism of Action: Muscarinic Receptor Antagonism

The primary mechanism of action of Diphemanil methylsulfate is the competitive blockade of muscarinic acetylcholine receptors.[1][2] There are five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors distributed throughout the body. Diphemanil methylsulfate is reported to act primarily on the M3 muscarinic receptor.[1][2]

-

M1 Receptors: Predominantly found in the central nervous system and gastric parietal cells.

-

M2 Receptors: Primarily located in the heart and presynaptic nerve terminals.

-

M3 Receptors: Found in smooth muscle, exocrine glands, and the eye. Antagonism of M3 receptors leads to smooth muscle relaxation and reduced glandular secretions.[1]

-

M4 and M5 Receptors: Mainly located in the central nervous system.

By blocking the binding of acetylcholine to these receptors, particularly M3, Diphemanil methylsulfate inhibits the downstream signaling pathways responsible for parasympathetic responses.

Signaling Pathway of M3 Muscarinic Receptor Antagonism

Structure-Activity Relationship (SAR) of Diphemanil Methylsulfate

The anticholinergic activity of Diphemanil methylsulfate is intrinsically linked to its molecular structure. The general SAR for muscarinic antagonists provides a framework for understanding the key chemical features of Diphemanil methylsulfate.[7]

-

Quaternary Ammonium Group: The positively charged nitrogen atom is a crucial feature for high-affinity binding to the anionic site of the muscarinic receptor. This quaternary structure also limits its ability to cross the blood-brain barrier.[3][4][7]

-

Hydrophobic Groups: The two phenyl rings on the exocyclic double bond provide the necessary bulky, hydrophobic moieties that enhance binding to the receptor, likely through van der Waals interactions. Potent muscarinic antagonists typically possess large hydrophobic groups.[7]

-

Piperidine Ring: The piperidine ring serves as a scaffold, appropriately positioning the quaternary nitrogen and the hydrophobic diphenylmethylene group for optimal interaction with the receptor.

-

Absence of an Ester Group: While many potent anticholinergics are esters, Diphemanil methylsulfate demonstrates that an ester functional group is not an absolute requirement for muscarinic antagonist activity.[7]

Logical Relationship of SAR Components

Quantitative Data on Muscarinic Receptor Antagonism

A comprehensive analysis of the SAR of a compound requires quantitative data on its binding affinity (Ki) and/or functional inhibition (IC50) at the target receptors. Despite a thorough literature search, specific Ki or IC50 values for Diphemanil methylsulfate across the five muscarinic receptor subtypes (M1-M5) were not available.

To provide a contextual understanding of the range of affinities and selectivities observed for muscarinic antagonists, the following table presents representative data for other well-characterized anticholinergic drugs. It is important to note that these values are for illustrative purposes and do not represent the binding profile of Diphemanil methylsulfate.

Table 1: Representative Binding Affinities (Ki, nM) of Various Muscarinic Antagonists

| Compound | M1 Receptor (Ki, nM) | M2 Receptor (Ki, nM) | M3 Receptor (Ki, nM) | M4 Receptor (Ki, nM) | M5 Receptor (Ki, nM) |

| Atropine | 1.6 | 4.6 | ~2 | - | - |

| Pirenzepine | 62 | 758 | ~100 | - | - |

| Darifenacin | 8.2 | 7.4 | 9.1 | 7.3 | 8.0 |

| Oxybutynin | 8.7 | 7.8 | 8.9 | 8.0 | 7.4 |

| Tolterodine | 8.8 | 8.0 | 8.5 | 7.7 | 7.7 |

Data compiled from various pharmacological studies for illustrative purposes.

Experimental Protocols

The characterization of muscarinic receptor antagonists like Diphemanil methylsulfate involves a series of in vitro assays to determine their binding affinity and functional activity.

Radioligand Binding Assay for Muscarinic Receptors

This assay measures the affinity of a compound for a specific receptor subtype by assessing its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of Diphemanil methylsulfate for each of the five muscarinic receptor subtypes (M1-M5).

Materials:

-

Receptor Source: Cell membranes from cell lines (e.g., CHO or HEK293) stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

-

Test Compound: Diphemanil methylsulfate.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled, non-selective antagonist (e.g., 1 µM atropine).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Equipment: 96-well microplates, cell harvester, glass fiber filters, liquid scintillation counter.

Methodology:

-

Membrane Preparation:

-

Culture cells expressing the target muscarinic receptor subtype.

-

Harvest and homogenize the cells to prepare a crude membrane fraction.

-

Determine the protein concentration of the membrane preparation.

-

-

Assay Setup:

-

In a 96-well plate, set up triplicate wells for:

-

Total Binding: Contains assay buffer, radioligand, and cell membranes.

-

Non-specific Binding: Contains the non-specific binding control, radioligand, and cell membranes.

-

Competition: Contains serial dilutions of Diphemanil methylsulfate, radioligand, and cell membranes.

-

-

-

Incubation:

-

Add the components to the respective wells and incubate at a specified temperature (e.g., room temperature) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).

-

-

Harvesting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.

-

Wash the filters with ice-cold assay buffer.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the Diphemanil methylsulfate concentration.

-

Determine the IC50 value (the concentration of Diphemanil methylsulfate that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Experimental Workflow for Radioligand Binding Assay

In Vitro Functional Assay: Calcium Flux Assay (for M1, M3, M5 Receptors)

This assay measures the functional consequence of receptor antagonism by quantifying changes in intracellular calcium levels following receptor activation.

Objective: To determine the functional potency (IC50) of Diphemanil methylsulfate in inhibiting agonist-induced calcium mobilization mediated by M1, M3, or M5 receptors.

Materials:

-

Cell Line: A cell line (e.g., CHO or HEK293) stably expressing the human M1, M3, or M5 muscarinic receptor.

-

Agonist: A muscarinic agonist such as carbachol.

-

Test Compound: Diphemanil methylsulfate.

-

Calcium Indicator Dye: A fluorescent dye that responds to changes in intracellular calcium concentration (e.g., Fluo-4 AM).

-

Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES.

-

Equipment: Fluorescence plate reader with automated liquid handling capabilities.

Methodology:

-

Cell Plating:

-

Plate the cells in a 96-well plate and culture overnight.

-

-

Dye Loading:

-

Load the cells with the calcium indicator dye according to the manufacturer's protocol.

-

-

Compound Pre-incubation:

-

Add serial dilutions of Diphemanil methylsulfate to the wells and pre-incubate for a specified time (e.g., 30 minutes).

-

-

Agonist Stimulation and Measurement:

-

Place the plate in the fluorescence plate reader.

-

Record a baseline fluorescence reading.

-

Inject the muscarinic agonist (at a concentration that elicits a submaximal response, e.g., EC80) into the wells.

-

Immediately record the change in fluorescence over time.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Plot the percentage of inhibition of the agonist response against the logarithm of the Diphemanil methylsulfate concentration.

-

Determine the IC50 value.

-

Conclusion

Diphemanil methylsulfate is a quaternary ammonium muscarinic antagonist whose structure embodies the key features required for potent anticholinergic activity with limited central nervous system penetration. Its therapeutic utility stems from the competitive blockade of muscarinic receptors, particularly the M3 subtype, leading to the relaxation of smooth muscle and a reduction in glandular secretions. While a detailed quantitative structure-activity relationship is hampered by the lack of publicly available binding affinity and functional potency data for Diphemanil methylsulfate across all muscarinic receptor subtypes, this guide provides a comprehensive overview of its mechanism of action and the established experimental protocols necessary for such a characterization. Further research to delineate the complete binding and functional profile of Diphemanil methylsulfate would provide a more complete understanding of its pharmacological properties and could inform the development of future muscarinic receptor modulators.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 4. palli-science.com [palli-science.com]

- 5. Preliminary report on the use of diphemanil methylsulfate (Prantal) 2 per cent dusting powder in hyperhidrosis and bromhidrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anticholinergic Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. pharmacy180.com [pharmacy180.com]

An In-depth Technical Guide on the Effects of Diphemanil Methylsulfate on Parasympathetic Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphemanil methylsulfate is a quaternary ammonium anticholinergic agent that exerts its effects by antagonizing muscarinic acetylcholine receptors. This technical guide provides a comprehensive overview of the impact of diphemanil methylsulfate on parasympathetic signaling pathways. It details the mechanism of action, explores the relevant signaling cascades, presents a framework for quantitative data analysis, and outlines key experimental protocols for the investigation of this and similar compounds. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and the study of cholinergic pharmacology.

Introduction to the Parasympathetic Nervous System and Cholinergic Signaling

The parasympathetic nervous system, a division of the autonomic nervous system, is primarily responsible for regulating the body's "rest and digest" functions.[1] It modulates a wide array of involuntary physiological processes, including salivation, lacrimation, urination, digestion, and defecation.[1] The primary neurotransmitter of the parasympathetic nervous system is acetylcholine (ACh).[2]

Parasympathetic signaling is initiated by preganglionic neurons originating in the craniosacral region of the central nervous system. These neurons release ACh, which acts on nicotinic receptors on postganglionic neurons.[1][3] The postganglionic neurons then release ACh at the neuroeffector junction, where it binds to muscarinic acetylcholine receptors (mAChRs) on the target organs to elicit a physiological response.[2][3]

There are five subtypes of muscarinic receptors, designated M1 through M5, which are G protein-coupled receptors (GPCRs).[4][5] These subtypes are differentially expressed throughout the body and couple to distinct intracellular signaling pathways:

-

M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins.[4][5] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[4]

-

M2 and M4 Receptors: These receptors couple to Gi/o proteins.[4][5] Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. They can also activate G protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to membrane hyperpolarization.[5]

Diphemanil Methylsulfate: A Muscarinic Receptor Antagonist

Diphemanil methylsulfate is a synthetic quaternary ammonium compound that functions as a competitive antagonist at muscarinic acetylcholine receptors.[6][7][8] By blocking the binding of acetylcholine to these receptors, it effectively inhibits parasympathetic nerve impulses.[9][10] This antagonism leads to a reduction in the involuntary functions stimulated by the parasympathetic nervous system, such as glandular secretions and smooth muscle contraction.[9][11]

Clinically, diphemanil methylsulfate has been utilized for its antisecretory and antispasmodic properties, for instance, in the management of hyperhidrosis (excessive sweating) and peptic ulcers.[11] Its primary mechanism of action is believed to be through the blockade of M3 muscarinic receptors, which are prominently located on smooth muscle and glandular tissues.[6][12]

Data Presentation: Muscarinic Receptor Binding Affinities

| Compound | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) | Reference |

| Diphemanil Methylsulfate | Data not available | Data not available | Data not available | Data not available | Data not available | |

| Atropine | 1.1 | 1.8 | 1.3 | 1.1 | 1.6 | [Farde et al., 1989] |

| Pirenzepine | 15 | 300 | 150 | 100 | 200 | [Caulfield & Birdsall, 1998] |

| Darifenacin | 10 | 45 | 1.1 | 32 | 16 | [Chalmers et al., 1999] |

| Methoctramine | 160 | 16 | 100 | 320 | 200 | [Caulfield & Birdsall, 1998] |